molecular formula C14H25NO2 B2946051 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one CAS No. 2320226-70-6

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one

Cat. No. B2946051
CAS RN: 2320226-70-6
M. Wt: 239.359
InChI Key: YFZOXVDXYNKYLF-UHFFFAOYSA-N
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Description

The compound “1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound could involve the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is derived from the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings .


Chemical Reactions Analysis

The chemical reactions involving this compound could include asymmetric 1,3-dipolar cycloadditions . These reactions can afford optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is a crucial component of tropane alkaloids, which are known for their wide range of biological activities. Research efforts have been directed towards the stereoselective preparation of this structure, which is central to the synthesis of various tropane alkaloids .

Nematicidal Activity

Derivatives of 8-azabicyclo[3.2.1]octane have been synthesized and evaluated for their nematicidal activity against plant-parasitic nematodes. These compounds have shown promising results, including a good lethal rate and significant inhibition activities, making them potential candidates for environmentally friendly nematicides .

Asymmetric Synthesis

The compound’s framework has been used in the asymmetric synthesis of 8-azabicyclo[3.2.1]octanes. This process is important for creating optically active substances, which can be crucial in the development of pharmaceuticals and other biologically active molecules .

Antimicrobial Agents

Azabicyclo[3.2.1]octane derivatives have also been explored for their antimicrobial properties. The structural analogues of this compound have been tested against various fungal strains, showing potential as antimicrobial agents .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and biological activities . Additionally, the development of methodologies for the stereocontrolled formation of the 8-azabicyclo[3.2.1]octane scaffold could be a potential area of future research .

properties

IUPAC Name

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-14(2,3)9-13(16)15-10-5-6-11(15)8-12(7-10)17-4/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZOXVDXYNKYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1C2CCC1CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one

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